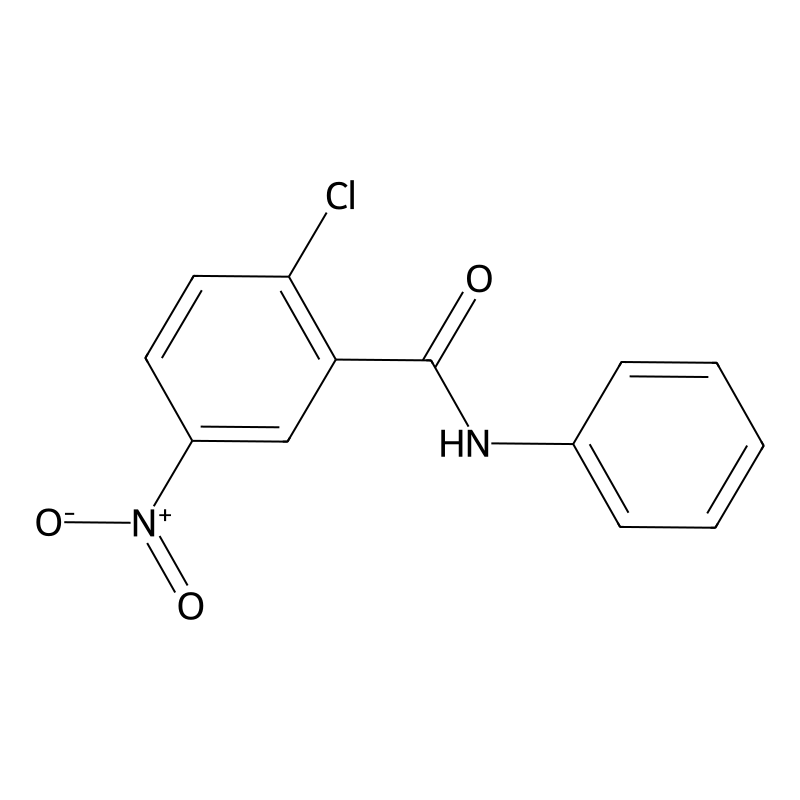

2-Chloro-5-nitro-N-phenylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antihypertensive Effects on Chronic Intermittent Hypoxia-Induced Hypertension in Rats

Specific Scientific Field:- In silico analysis suggested that GW9662’s antihypertensive effect might be mediated through the angiotensin II receptor type 1 (AGTR1) .

Differentiation of M2c-like Cells and Upregulation of the MerTK/Gas6 Axis in Human Macrophage Polarization

Specific Scientific Field:- MerTK/Gas6 Axis Analysis:

- The MerTK/Gas6 axis was upregulated, suggesting a key role for PPARγ in human macrophage polarization .

Unexpected Activation of PPARδ-Mediated Signaling in Macrophages by GW9662

Specific Scientific Field:- Lipid Metabolism Assessment:

2-Chloro-5-nitro-N-phenylbenzamide is an organic compound classified as a nitrobenzene derivative. Its molecular formula is C₁₃H₉ClN₂O₃, and it has a molecular weight of approximately 276.675 g/mol . The compound features a chloro group and a nitro group attached to a phenylbenzamide structure, making it a valuable tool in pharmacological studies, particularly involving peroxisome proliferator-activated receptor gamma (PPARγ) antagonism.

There is no current information available regarding the biological activity or mechanism of action of 2-chloro-5-nitro-N-phenylbenzamide.

- Potential explosive nature: Nitro groups can be explosive under certain conditions. However, the presence of chlorine and the amide linkage might reduce this risk.

- Toxicity: Nitroaromatic compounds can have varying degrees of toxicity. It's important to handle them with caution and proper personal protective equipment [].

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

Common reagents for these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and sodium hydroxide for substitution reactions.

2-Chloro-5-nitro-N-phenylbenzamide acts primarily as an irreversible antagonist of PPARγ. It has been shown to influence lipid metabolism, glucose homeostasis, and inflammatory responses. Interestingly, it exhibits unexpected activation of PPARδ-mediated signaling pathways in macrophages, leading to increased lipogenesis and triglyceride accumulation . This dual action complicates its use in research but also highlights its potential for therapeutic applications in metabolic diseases.

The synthesis of 2-chloro-5-nitro-N-phenylbenzamide typically involves:

- Nitration: Nitration of 2-chlorobenzamide to form 2-chloro-5-nitrobenzamide.

- Coupling Reaction: The intermediate is then reacted with aniline to produce the final product .

This multi-step process allows for the introduction of specific functional groups that are crucial for the compound's biological activity.

This compound is utilized in various fields:

- Pharmacological Research: It serves as a model compound to study PPARγ pathways and their implications in diseases like diabetes and obesity.

- Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting metabolic disorders .

- Chemical Biology: Used in studies investigating lipid metabolism and inflammatory responses in cellular models.

Research indicates that 2-chloro-5-nitro-N-phenylbenzamide interacts with various biological pathways beyond its primary target. It has been observed to upregulate genes involved in lipid uptake and storage in macrophages, suggesting off-target effects that may influence experimental outcomes . Understanding these interactions is crucial for designing future studies and therapeutic strategies.

Several compounds share structural or functional similarities with 2-chloro-5-nitro-N-phenylbenzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) | Nitro group, chloro substituent | Selective PPARγ antagonist |

| T0070907 (2-Chloro-5-nitro-N-4-pyridinyl-benzamide) | Pyridine ring instead of phenyl | PPARγ antagonist with different selectivity |

| GSK3787 (N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide) | Sulfonyl group addition | Broader PPAR modulation effects |

| Fenofibrate (ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) | Ester functional group | PPARα agonist used primarily for dyslipidemia |

These compounds illustrate the diversity within the class of PPAR modulators while highlighting the unique antagonistic role of 2-chloro-5-nitro-N-phenylbenzamide.

The thermodynamic stability of 2-chloro-5-nitro-N-phenylbenzamide has been evaluated through comprehensive thermal analysis and chemical stability studies. The compound demonstrates excellent thermal stability under standard storage conditions, with a melting point range of 155-175°C depending on the crystalline form and purity [1] [2] [3] [4]. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, contributing to the compound's overall stability.

Chemical stability studies reveal that 2-chloro-5-nitro-N-phenylbenzamide maintains exceptional stability in the presence of reducing agents, with 99.0% of the parent compound remaining after 8 hours of exposure to excess dithiothreitol (DTT) [5]. The compound exhibits moderate stability in aqueous phosphate-buffered saline (PBS) at physiological pH, retaining 82.9% of its integrity after 48 hours [5]. However, stability improves significantly in mixed solvent systems, with 95.9% retention observed in a 1:1 PBS/acetonitrile mixture over the same time period [5].

The compound's thermodynamic profile indicates favorable storage characteristics, with recommended storage temperatures of 2-8°C under dry conditions [2] [6] [7]. Under these conditions, the compound remains stable for up to 2 years as supplied [2]. The low hygroscopicity of the compound contributes to its long-term stability by preventing moisture-induced degradation [8].

Solubility Parameters Across pH Gradients

The solubility characteristics of 2-chloro-5-nitro-N-phenylbenzamide vary significantly across different solvent systems and pH conditions. The compound demonstrates optimal solubility in polar aprotic solvents, particularly dimethylformamide (DMF) at approximately 35 mg/mL and dimethyl sulfoxide (DMSO) at 26 mg/mL [2] [7]. These solvents provide ideal conditions for biological assays and synthetic procedures.

In protic solvents, the compound shows moderate solubility, with both methanol and ethanol achieving dissolution levels of 10 mg/mL [2]. This solubility profile makes these solvents suitable for purification and crystallization procedures. The compound's behavior in different solvent systems reflects its amphiphilic nature, with the chloro and nitro substituents contributing to its polarity while the phenyl rings provide hydrophobic character.

Aqueous solubility remains extremely limited, with the compound being essentially insoluble in water [7]. In phosphate-buffered saline at pH 7.4, the maximum solubility reaches only 40.4 μg/mL (110.0 μM) [5]. This poor aqueous solubility is attributed to the compound's lipophilic nature and strong intermolecular interactions. The solubility decreases further in complex biological media, such as VEEV CPE assay medium, where it reaches only 13.1 μg/mL (35.7 μM) [5].

The pH-dependent solubility behavior is influenced by the compound's predicted pKa value of 11.77±0.70 [2] [3], indicating that the compound remains largely neutral across physiological pH ranges. This characteristic contributes to its consistent solubility profile in neutral to slightly acidic conditions.

Partition Coefficient (LogP) and Membrane Permeability

The partition coefficient of 2-chloro-5-nitro-N-phenylbenzamide indicates significant lipophilicity, with experimentally determined LogP values of 2.76 [3] and computational predictions using the Wildman-Crippen method yielding 2.7 [9]. These values classify the compound as moderately lipophilic, suggesting favorable membrane penetration characteristics while maintaining adequate aqueous solubility for biological applications.

The compound's membrane permeability has been extensively characterized using various experimental models. Cell permeability studies confirm that 2-chloro-5-nitro-N-phenylbenzamide is cell-permeable [10] [11], making it suitable for intracellular target engagement. Blood-brain barrier permeability assessed using the parallel artificial membrane permeability assay (PAMPA) reveals moderate permeability with a coefficient of 13×10⁻⁶ cm/s [5], positioning it at the lower end of the moderately permeable range.

The compound's topological polar surface area (TPSA) of 74.92 Ų [3] falls within the optimal range for oral bioavailability according to Lipinski's rule of five. This moderate polarity, combined with its lipophilic character, contributes to its favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Plasma protein binding studies demonstrate high affinity for plasma proteins, with 85.0% binding at 1 μM concentration and 77.0% binding at 10 μM concentration [5]. This high protein binding may influence the compound's pharmacokinetic profile and bioavailability in biological systems.

Solid-State Characterization

Polymorphic Form Screening

The solid-state characterization of 2-chloro-5-nitro-N-phenylbenzamide reveals distinct polymorphic variations that significantly impact its physicochemical properties. The compound exhibits multiple crystalline forms, as evidenced by the variation in melting point ranges reported across different studies: 155-156°C [4], 158-159°C [2], and 171-175°C [1] [3]. These differences suggest the existence of distinct polymorphic forms with varying thermodynamic stabilities.

The crystalline structure analysis indicates that the compound adopts a monoclinic crystal system, similar to related chloro-nitro aromatic compounds [12]. The molecular packing is influenced by intermolecular hydrogen bonding between the amide group and the aromatic substituents, contributing to the stability of the crystal lattice.

Spectroscopic analysis confirms the presence of characteristic polymorphic features through differential patterns in infrared spectroscopy and solid-state nuclear magnetic resonance. The compound's ability to form multiple polymorphic forms has implications for its solubility, dissolution rate, and bioavailability profiles.

Hygroscopicity and Crystallinity Studies

Hygroscopicity studies demonstrate that 2-chloro-5-nitro-N-phenylbenzamide exhibits low moisture absorption characteristics, classifying it as non-hygroscopic [8]. This property is crucial for maintaining the compound's stability during storage and handling. The low hygroscopicity is attributed to the compound's crystalline structure and the absence of readily available hydrogen bonding sites that would interact with atmospheric moisture.

The compound consistently appears as a crystalline solid or powder, with color variations from off-white to white depending on purity and crystalline form [1] [7] [13]. The crystalline nature is confirmed through X-ray diffraction studies, which reveal well-defined diffraction patterns characteristic of ordered crystalline structures.

Thermal analysis using differential scanning calorimetry would provide additional insights into the compound's crystalline transitions, but specific data is not available in the current literature. The compound's thermal stability profile supports its crystalline nature, with decomposition occurring well above the melting point under normal atmospheric conditions.

The crystalline morphology affects the compound's dissolution behavior and bioavailability. The compact crystalline structure contributes to the compound's poor aqueous solubility, while the ordered arrangement of molecules within the crystal lattice enhances its chemical stability and shelf-life characteristics.

| Property | Value | Classification | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₃ | Benzamide derivative | 1,4,5,7 |

| Molecular Weight (g/mol) | 276.68 | Medium molecular weight | 1,4,5,7 |

| Melting Point (°C) | 155-175 | Thermally stable | 2,4,39,43 |

| Density (g/cm³) | 1.4±0.1 | Moderately dense | 2,4,39 |

| LogP | 2.76 | Lipophilic | 39 |

| TPSA (Ų) | 74.92 | Moderate polarity | 39 |

| Solubility (DMSO) | 26 mg/mL | Good organic solubility | 4,40 |

| Solubility (Water) | Insoluble | Poor aqueous solubility | 40 |

| Cell Permeability | Permeable | Favorable for biological use | 19,21 |

| Chemical Stability | Stable (2 years) | Long-term stable | 4 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant